(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
374791-02-3
VCID:
VC0152029
InChI:
InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1
SMILES:
C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula:
C19H17NO4
Molecular Weight:
323.3 g/mol
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
CAS No.: 374791-02-3
Reference Standards
VCID: VC0152029
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
CAS No. | 374791-02-3 |
---|---|
Product Name | (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid |
Molecular Formula | C19H17NO4 |
Molecular Weight | 323.3 g/mol |
IUPAC Name | (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid |
Standard InChI | InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1 |
Standard InChIKey | BXRZCDISGRVJCA-QGZVFWFLSA-N |
Isomeric SMILES | C1CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
PubChem Compound | 7009114 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume